molecular formula C12H17NO4S B3326871 2-[[(1,1-Dimethylethyl)amino]sulfonyl]-5-methylbenzoic acid CAS No. 29083-08-7

2-[[(1,1-Dimethylethyl)amino]sulfonyl]-5-methylbenzoic acid

Cat. No.: B3326871
CAS No.: 29083-08-7
M. Wt: 271.33 g/mol
InChI Key: AWGIOXBLFCVKKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[(1,1-Dimethylethyl)amino]sulfonyl]-5-methylbenzoic acid is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. This compound features a sulfonamide group attached to a benzoic acid moiety, making it a valuable intermediate in various chemical syntheses and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(1,1-Dimethylethyl)amino]sulfonyl]-5-methylbenzoic acid typically involves the reaction of 5-methylbenzoic acid with tert-butylamine and a sulfonyl chloride derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonamide product. Common reagents used in this synthesis include:

  • 5-methylbenzoic acid
  • tert-butylamine
  • Sulfonyl chloride derivative
  • Base (e.g., pyridine) to neutralize the HCl formed during the reaction

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[[(1,1-Dimethylethyl)amino]sulfonyl]-5-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents like nitric acid for nitration or halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Sulfone derivatives

    Reduction: Amine derivatives

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

2-[[(1,1-Dimethylethyl)amino]sulfonyl]-5-methylbenzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly as antibacterial agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[[(1,1-Dimethylethyl)amino]sulfonyl]-5-methylbenzoic acid primarily involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, an essential nutrient for bacterial growth, thereby exerting its antibacterial effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: Another sulfonamide with similar antibacterial properties.

    Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.

    Sulfamethazine: Commonly used in veterinary medicine.

Uniqueness

2-[[(1,1-Dimethylethyl)amino]sulfonyl]-5-methylbenzoic acid is unique due to its specific structural features, such as the tert-butyl group, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to different pharmacokinetic and pharmacodynamic properties compared to other sulfonamides.

Properties

IUPAC Name

2-(tert-butylsulfamoyl)-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S/c1-8-5-6-10(9(7-8)11(14)15)18(16,17)13-12(2,3)4/h5-7,13H,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWGIOXBLFCVKKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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